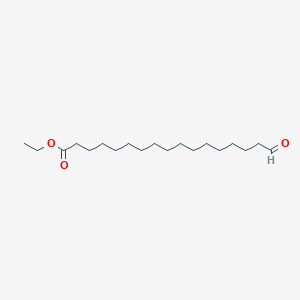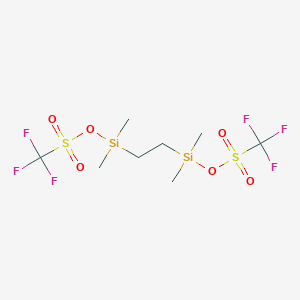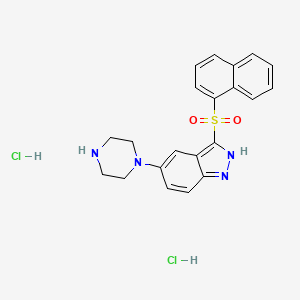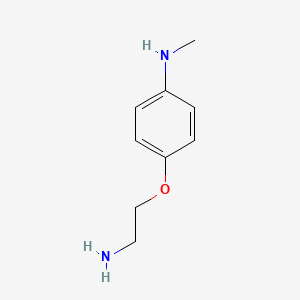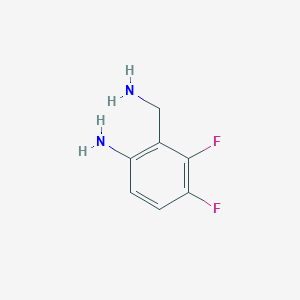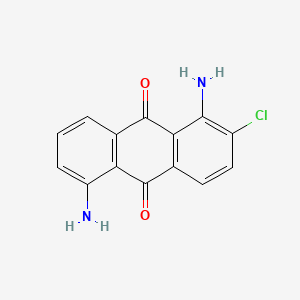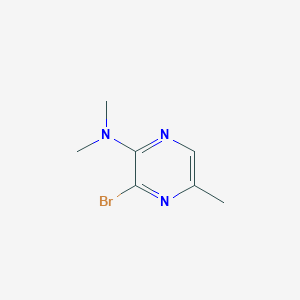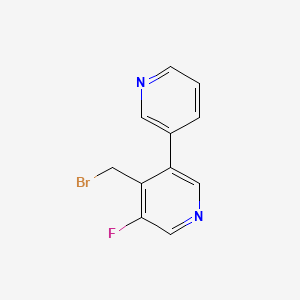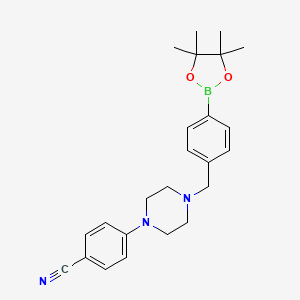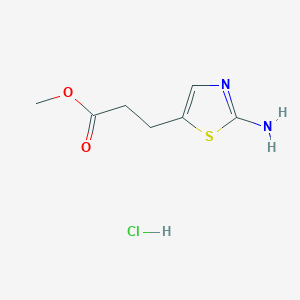
Methyl3-(2-aminothiazol-5-yl)propanoatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl3-(2-aminothiazol-5-yl)propanoatehydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-(2-aminothiazol-5-yl)propanoatehydrochloride typically involves the reaction of 2-aminothiazole with methyl acrylate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Step 1: 2-aminothiazole is reacted with methyl acrylate in the presence of a base such as sodium hydroxide or potassium carbonate.
Step 2: The reaction mixture is heated to a temperature of around 80-100°C for several hours.
Step 3: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl3-(2-aminothiazol-5-yl)propanoatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkyl or acyl derivatives.
Aplicaciones Científicas De Investigación
Methyl3-(2-aminothiazol-5-yl)propanoatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl3-(2-aminothiazol-5-yl)propanoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of various thiazole derivatives.
Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride: A compound with similar structural features and potential biological activities.
Uniqueness
Methyl3-(2-aminothiazol-5-yl)propanoatehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H11ClN2O2S |
|---|---|
Peso molecular |
222.69 g/mol |
Nombre IUPAC |
methyl 3-(2-amino-1,3-thiazol-5-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-11-6(10)3-2-5-4-9-7(8)12-5;/h4H,2-3H2,1H3,(H2,8,9);1H |
Clave InChI |
KFAGXLAMNDEUHF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1=CN=C(S1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dodecanamide,N-[1-[(beta-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B13133579.png)
![9,10-Anthracenedione, 2-[(4-hydroxyphenyl)azo]-](/img/structure/B13133583.png)
![sodium;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13133589.png)
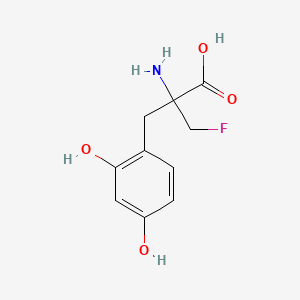
![2,6-Bis[(propan-2-yl)oxy]anthracene-9,10-dione](/img/structure/B13133592.png)
